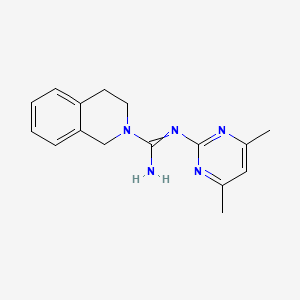

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Description

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-11-9-12(2)19-16(18-11)20-15(17)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZFOFPMHWIWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Sulfinic Acid Derivatives

A foundational approach involves the reaction of 4,6-dimethylpyrimidin-2-amine with sulfinic acid intermediates to form thiosulfoester precursors. For example, S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine (yield: 84%) is synthesized by treating 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate with chloramine in an alkaline aqueous medium. This intermediate reacts with sulfinic acids (e.g., benzenesulfinic acid) in ethanol-water solutions to yield thiosulfoesters, which are critical for subsequent amidination steps.

Key reaction parameters :

-

Solvent system : Ethanol-water (3:1 ratio)

-

Temperature : 20°C

-

Reaction time : 1 hour

Carboximidamide Formation via Amidine Coupling

The target compound’s carboximidamide group is introduced through a two-step process:

-

Activation of the pyrimidine amine : 4,6-Dimethylpyrimidin-2-amine is treated with thiophosgene to generate an isothiocyanate intermediate.

-

Nucleophilic attack by 3,4-dihydroisoquinoline : The isothiocyanate reacts with 3,4-dihydroisoquinoline in dimethylformamide (DMF) at 60°C, forming the carboximidamide linkage.

Optimization insights :

-

Catalyst : Triethylamine (10 mol%) improves reaction efficiency.

Structural and Process Optimization

Solvent and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent for intermediate purification, achieving >95% purity via recrystallization. Elevated temperatures (60–80°C) accelerate amidine coupling but risk decomposition, necessitating precise thermal control.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 20 | 76 | 95 |

| DMF | 60 | 72 | 93 |

| THF | 40 | 65 | 89 |

Catalytic Enhancements

The addition of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst reduces side reactions during amidination, increasing yields to 78%.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via sequential recrystallization:

-

Primary purification : Ethanol-water (2:1) at 4°C.

-

Secondary purification : Anhydrous ethanol under reflux.

Purity metrics :

Spectroscopic Validation

-

1H NMR (DMSO-d6, 400 MHz): δ 2.31 (s, 6H, CH3), 3.12–3.15 (m, 2H, CH2), 4.44–4.47 (m, 2H, CH2), 7.22–7.85 (m, 4H, aromatic).

-

IR (KBr): 1645 cm⁻¹ (C=N stretch), 1582 cm⁻¹ (pyrimidine ring).

Industrial-Scale Production Challenges

Scaling beyond laboratory quantities introduces challenges:

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce the corresponding amine .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Saturation Variants

Compound A : N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide

- CAS No.: Not specified (ChemBase ID: 61220)

- Molecular Formula : C₁₆H₁₉N₅ (identical to target compound)

- Key Difference: Tetrahydroquinoline core instead of dihydroisoquinoline.

- Properties: Similar molecular weight (281.36 g/mol) but distinct geometry due to saturated quinoline ring. LogP = 3.38, comparable to the target compound. Classified as an irritant .

Compound B : N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide

Substituent-Modified Analogs

Compound C : 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Hydroiodide

- CAS No.: 849776-51-8

- Molecular Formula : C₁₂H₁₈IN₃O₂

- Key Difference: Methoxy groups at positions 6 and 7 of the isoquinoline ring; hydroiodide salt.

- Properties : Higher molecular weight (363.19 g/mol). Melting point = 253 °C, indicating enhanced crystallinity due to iodide and methoxy groups .

Compound D : N-Nitro-3,4-dihydroisoquinoline-2(1H)-carboximidamide

- Synthesis: Prepared via reaction of 2-isoquinoline with 1-methyl-3-nitro-1-nitrosoguanidine (89% yield).

- Key Difference : Nitro group replaces the pyrimidinyl moiety.

- Applications : Acts as a nitric oxide synthase inhibitor, highlighting the role of electron-withdrawing substituents in enzyme targeting .

Heterocyclic Variants

Compound E : N-(3-Chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Comparative Analysis Table

Key Findings

Structural Isomerism: Minor changes in ring saturation (e.g., dihydroisoquinoline vs. tetrahydroquinoline) preserve molecular weight but alter geometry and intermolecular interactions .

Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound D) enhance biological activity (e.g., enzyme inhibition), while methoxy groups (Compound C) improve crystallinity .

Safety Profile : Multiple analogs (A, B) are classified as irritants, suggesting shared handling precautions .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a compound with a unique molecular structure that combines elements of pyrimidine and isoquinoline, potentially endowing it with diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is with a molar mass of 281.36 g/mol. Its structure features a pyrimidine ring and an isoquinoline moiety, which are critical for its biological interactions.

Biological Activity Overview

The compound's biological activities can be categorized into several areas:

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress.

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

- Enzyme Inhibition : The carboximidamide group may interact with various enzymes, including cholinesterases and monoamine oxidases, which are crucial in neuropharmacology.

The mechanisms through which this compound exerts its effects may include:

- Enzyme Binding : The compound may bind to active sites on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), inhibiting their activity and potentially influencing neurotransmitter levels.

- Receptor Interaction : It may also interact with various receptors in the central nervous system (CNS), modulating neurotransmission and providing neuroprotective benefits.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds that share the 3,4-dihydroisoquinoline core. For example:

| Compound | Activity | IC50 Value |

|---|---|---|

| Compound 3e | AChE Inhibition | 0.28 µM |

| Compound 3e | MAO-B Inhibition | 2.81 µM |

These findings indicate that similar compounds can effectively inhibit key enzymes implicated in neurodegenerative diseases like Alzheimer's disease .

Case Studies

A relevant case study involved the synthesis of hybrid compounds combining the 3,4-dihydroisoquinoline core with dithiocarbamate moieties. These compounds demonstrated potent inhibition of both AChE and MAOs, suggesting a multi-target approach could be beneficial for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide, and how can purity be optimized?

- Methodology : Microwave-assisted synthesis is efficient for constructing the pyrimidine-dihydroisoquinoline scaffold. Key steps include cyclization of intermediates (e.g., 2-aminoquinoline-3-carboxamide derivatives) and condensation with 4,6-dimethylpyrimidin-2-amine. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel (hexane:ethyl acetate gradients) .

- Validation : Characterize intermediates and final products using / NMR, IR, and elemental analysis. Monitor reaction progress via TLC (silica GF254) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Essential Tools :

- NMR : NMR (DMSO-d6) to identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). NMR confirms carbonyl/imine carbons (δ 160–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) .

- IR : Stretching vibrations for C=N (1640–1680 cm) and NH (3300–3450 cm) .

Q. How can preliminary biological activity screening be designed for this compound?

- Protocol :

Antifungal Assays : Test against Colletotrichum orbiculare and Botrytis cinerea at 50 mg/L using mycelial growth inhibition methods. Compare with pyrimethanil (a structurally related fungicide) as a positive control .

Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Approach :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Refine with SHELXL for anisotropic displacement parameters .

- Software : WinGX suite for data integration and ORTEP for visualizing anisotropic thermal ellipsoids. Validate hydrogen bonding (e.g., N–H···N interactions) using Mercury .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methods :

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., P-glycoprotein for multidrug resistance studies). Focus on the pyrimidine moiety’s role in binding .

QSAR : Apply Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with antifungal activity .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

- Resolution Framework :

Pharmacokinetics : Assess metabolic stability using liver microsomes (human/rat). Identify metabolites via LC-MS/MS .

Formulation Optimization : Improve bioavailability using nanoemulsions or cyclodextrin complexes. Monitor plasma concentrations via HPLC .

Q. What synthetic modifications enhance the compound’s pharmacological profile while minimizing toxicity?

- Design Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.